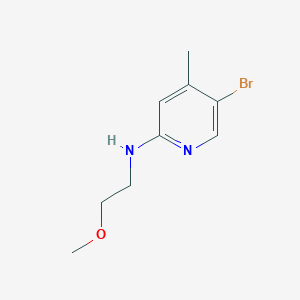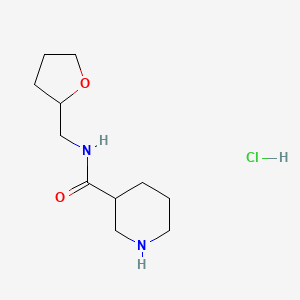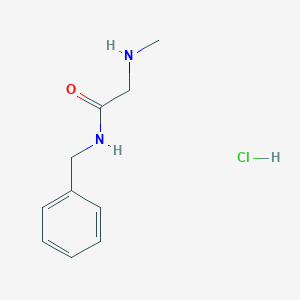![molecular formula C9H7ClN2O2 B1424142 6-氯-1H-吡咯并[2,3-b]吡啶-4-甲酸甲酯 CAS No. 1190312-37-8](/img/structure/B1424142.png)
6-氯-1H-吡咯并[2,3-b]吡啶-4-甲酸甲酯
描述
科学研究应用
有机合成中的多功能结构单元
- 6-氯-1H-吡咯并[2,3-b]吡啶衍生物在有机合成中用作多功能结构单元。例如,6-氯-4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶用于合成 4-取代的 7-氮杂吲哚衍生物,展示了这些化合物有机合成领域中的潜力 (Figueroa-Pérez 等人,2006)。
抗菌剂的开发
- 6-氯-1H-吡咯并[2,3-b]吡啶-4-甲酸甲酯的一些衍生物在抗菌应用中显示出潜力。例如,一项研究合成了一系列 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸,其中一种化合物显示出体外抗菌活性 (Toja 等人,1986)。
在杂环化学中的应用
- 该化合物及其类似物在杂环化学中具有重要意义,有助于合成复杂的结构。例如,开发了一种 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶盐酸盐的有效合成方法,展示了该化合物在创建 N6-取代类似物中的效用 (Nechayev 等人,2013)。
在晶体结构和计算研究中的作用
- 6-氯-1H-吡咯并[2,3-b]吡啶衍生物用于晶体结构分析和计算研究。例如,合成并表征了新的吡唑衍生物,有助于理解化学中的分子结构和理论计算 (Shen 等人,2012)。
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
The compound’s electronic structure, as calculated by density functional theory (dft) at the blyp level, indicates a moderately strong intermolecular n–h⋯n hydrogen bond and a weak c–h⋯cl closed-shell interaction . These interactions could potentially influence its binding to biological targets.
Biochemical Pathways
Related compounds have been shown to influence glucose metabolism, suggesting potential effects on pathways related to energy production and utilization .
Result of Action
Related compounds have been shown to reduce blood glucose levels, suggesting potential therapeutic applications in conditions such as diabetes and metabolic syndrome .
生化分析
Biochemical Properties
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate binds to the active site of enzymes, altering their conformation and activity .
Cellular Effects
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate may impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Additionally, Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Studies have identified specific dosage thresholds at which these effects become apparent, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in key metabolic processes, such as glycolysis or the citric acid cycle. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic pathways .
Transport and Distribution
The transport and distribution of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can affect its interactions with target biomolecules and its overall efficacy in biochemical assays .
Subcellular Localization
The subcellular localization of Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting metabolic processes and energy production .
属性
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKIBYKKYBUANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696659 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-37-8 | |
| Record name | Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















